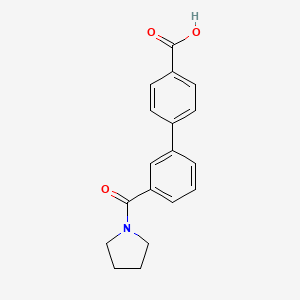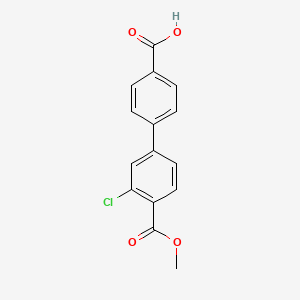
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid (3-DMS-PB) is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in numerous studies, including those related to drug design, biochemistry, and physiology.
Scientific Research Applications
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a wide range of applications in scientific research, including drug design, biochemistry, and physiology. It has been used extensively in the design of drugs for the treatment of various diseases, such as cancer, diabetes, and hypertension. It has also been used in the study of enzyme inhibition, protein folding, and signal transduction. Furthermore, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been employed in the study of the structure and function of various proteins and enzymes, as well as the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the reduction of inflammation and pain, as well as the prevention of certain diseases, such as cancer and cardiovascular disease. Additionally, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB). Inhibition of NF-kB has been linked to the suppression of inflammatory responses and the promotion of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% have been studied extensively. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and NF-kB, as well as to modulate the expression of certain genes. In addition, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation, pain, and oxidative stress. Furthermore, it has been shown to reduce the risk of certain diseases, such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% in lab experiments has several advantages and limitations. One of the main advantages is its high purity, which allows for accurate and reproducible results. Additionally, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is easy to synthesize and store, making it an ideal reagent for laboratory experiments. However, it is important to note that 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can be toxic at high concentrations and should be handled with care.
Future Directions
The future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% are numerous. Further research is needed to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further studies are needed to explore its potential therapeutic applications, such as the treatment of cancer, diabetes, and hypertension. Finally, 3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% should be studied in combination with other compounds to explore its potential synergistic effects.
Synthesis Methods
3-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can be prepared synthetically using a variety of methods. One of the most commonly used methods involves the condensation of 3-nitrobenzoic acid and N,N-dimethylsulfamoyl chloride. This reaction is usually carried out in the presence of an acid catalyst and is followed by a hydrolysis step to obtain the desired product. The reaction can also be carried out in a solvent such as dimethylformamide or dimethylsulfoxide. The overall yield of the reaction is typically around 95%.
properties
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDCKEBKZHMRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369824.png)
![2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369837.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)